Cas no 217448-96-9 (4-Ethoxy-3,5-dimethylphenol)

4-Ethoxy-3,5-dimethylphenol 化学的及び物理的性質
名前と識別子
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- 4-Ethoxy-3,5-dimethylphenol
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- MDL: MFCD24726029
- インチ: 1S/C10H14O2/c1-4-12-10-7(2)5-9(11)6-8(10)3/h5-6,11H,4H2,1-3H3
- InChIKey: WHXFHNGZZKZOKV-UHFFFAOYSA-N
- SMILES: C1(O)=CC(C)=C(OCC)C(C)=C1
計算された属性
- 精确分子量: 166.099379685g/mol
- 同位素质量: 166.099379685g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 124
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5Ų
- XLogP3: 2.6
4-Ethoxy-3,5-dimethylphenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1589829-1g |
4-Ethoxy-3,5-dimethylphenol |
217448-96-9 | 98% | 1g |
¥4095 | 2023-04-06 | |
Alichem | A010005916-500mg |
3,5-Dimethyl-4-ethoxyphenol |
217448-96-9 | 97% | 500mg |
$815.00 | 2023-09-02 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00797295-5g |
4-Ethoxy-3,5-dimethylphenol |
217448-96-9 | 98% | 5g |
¥11341.0 | 2023-03-20 | |
abcr | AB529947-250mg |
4-Ethoxy-3,5-dimethylphenol; . |
217448-96-9 | 250mg |
€146.20 | 2025-03-19 | ||
A2B Chem LLC | AI45082-1g |
4-Ethoxy-3,5-dimethylphenol |
217448-96-9 | 98% | 1g |
$187.00 | 2024-04-20 | |
A2B Chem LLC | AI45082-10g |
4-Ethoxy-3,5-dimethylphenol |
217448-96-9 | 98% | 10g |
$923.00 | 2024-04-20 | |
A2B Chem LLC | AI45082-500mg |
4-Ethoxy-3,5-dimethylphenol |
217448-96-9 | 97% | 500mg |
$250.00 | 2024-01-01 | |
abcr | AB529947-10g |
4-Ethoxy-3,5-dimethylphenol; . |
217448-96-9 | 10g |
€1113.10 | 2025-03-19 | ||
1PlusChem | 1P00I4OQ-10g |
4-Ethoxy-3,5-dimethylphenol |
217448-96-9 | 98% | 10g |
$978.00 | 2025-02-28 | |
abcr | AB529947-500 mg |
4-Ethoxy-3,5-dimethylphenol; . |
217448-96-9 | 500MG |
€386.00 | 2022-08-31 |
4-Ethoxy-3,5-dimethylphenol 関連文献
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
4-Ethoxy-3,5-dimethylphenolに関する追加情報
Introduction to 4-Ethoxy-3,5-dimethylphenol (CAS No. 217448-96-9)
4-Ethoxy-3,5-dimethylphenol, identified by the Chemical Abstracts Service Number (CAS No.) 217448-96-9, is a phenolic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its ethoxy and dimethyl substituents on a phenolic ring, exhibits a unique structural framework that makes it a versatile intermediate in the development of various chemical entities. The molecular structure of 4-Ethoxy-3,5-dimethylphenol consists of a benzene ring substituted with an ethoxy group at the 4-position and two methyl groups at the 3- and 5-positions, providing a platform for diverse functionalization and reactivity.
The pharmacological relevance of 4-Ethoxy-3,5-dimethylphenol stems from its ability to interact with biological targets in multiple ways. Recent studies have highlighted its potential as a precursor in the synthesis of novel bioactive molecules. The presence of both electron-withdrawing and electron-donating groups on its aromatic core allows for selective modifications, enabling chemists to tailor its properties for specific applications. For instance, the ethoxy group can participate in nucleophilic substitution reactions, while the methyl groups can influence electronic distribution and steric hindrance, making this compound a valuable building block in medicinal chemistry.
In the realm of drug discovery, 4-Ethoxy-3,5-dimethylphenol has been explored for its potential role in developing antimicrobial and anti-inflammatory agents. The phenolic moiety is well-known for its ability to engage with biological systems through hydrogen bonding and redox reactions, which are critical for modulating cellular processes. Moreover, the structural motif of this compound resembles several known pharmacophores found in therapeutic agents, suggesting its utility in designing new drugs with improved efficacy and reduced side effects.
Recent advancements in synthetic methodologies have further enhanced the accessibility of 4-Ethoxy-3,5-dimethylphenol, allowing for scalable production and diverse derivatization. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, have been employed to introduce additional functional groups onto the aromatic ring. These techniques have enabled the preparation of complex derivatives that exhibit enhanced biological activity. For example, coupling 4-Ethoxy-3,5-dimethylphenol with aryl halides or boronic acids has led to the synthesis of novel heterocyclic compounds with promising pharmacological profiles.
The chemical reactivity of 4-Ethoxy-3,5-dimethylphenol also makes it a valuable tool in materials science. Its ability to undergo polymerization or form coordination complexes with metal ions has been exploited in the development of advanced materials. For instance, polymers derived from this compound have shown potential applications in catalysis and sensing due to their tunable electronic properties. Additionally, its chelating capabilities allow it to form stable complexes with transition metals, which can be utilized in various industrial processes.
From an environmental perspective, research into 4-Ethoxy-3,5-dimethylphenol has also focused on sustainable synthetic routes. Green chemistry principles have guided efforts to minimize waste and energy consumption during production. Catalytic processes that employ recyclable ligands or renewable solvents have been explored to enhance sustainability. These approaches not only reduce the environmental impact but also improve cost efficiency, making large-scale synthesis more feasible.
The future prospects of 4-Ethoxy-3,5-dimethylphenol are vast and multifaceted. Continued investigation into its reactivity patterns and biological interactions will likely uncover new applications in drug development and material science. Collaborative efforts between academia and industry are essential to translate laboratory findings into practical solutions that benefit society. As synthetic methodologies evolve and computational tools become more sophisticated, the potential applications of this compound will undoubtedly expand.
In conclusion,4-Ethoxy-3,5-dimethylphenol (CAS No. 217448-96-9) represents a fascinating chemical entity with broad utility across multiple disciplines. Its unique structural features and reactivity profile make it a cornerstone in pharmaceutical synthesis and materials science. By leveraging cutting-edge research techniques and adhering to sustainable practices,4-Ethoxy-3,5-dimethylphenol is poised to play a pivotal role in shaping the future of chemical innovation.
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